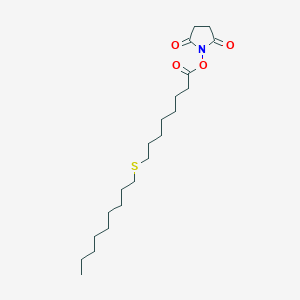
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate is a chemical compound with a complex structure that includes a nonylsulfanyl group, an octanoic acid chain, and a pyrrolidinyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate typically involves the reaction of octanoic acid derivatives with N-hydroxysuccinimide and nonylsulfanyl groups. One common method involves dissolving N-hydroxysuccinimide and triethylamine in methylene chloride under an inert atmosphere. Octanoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature. The resulting product is purified through filtration and washing with heptane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate undergoes various chemical reactions, including:
Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate involves its interaction with specific molecular targets. The nonylsulfanyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl octanoate: Similar structure but lacks the nonylsulfanyl group.
N-Hydroxysuccinimide esters: Commonly used in bioconjugation but do not have the same hydrophobic tail.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate is unique due to the presence of the nonylsulfanyl group, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in membrane studies or drug delivery systems.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-nonylsulfanyloctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4S/c1-2-3-4-5-6-9-12-17-27-18-13-10-7-8-11-14-21(25)26-22-19(23)15-16-20(22)24/h2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOSAZHNEKVLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














